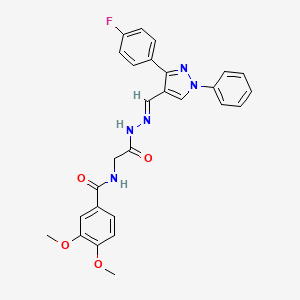

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

Description

This compound features a pyrazole core substituted with 4-fluorophenyl and phenyl groups at positions 3 and 1, respectively. The pyrazole is linked via a hydrazinylidene group to a 2-oxoethyl chain, which is further functionalized with a 3,4-dimethoxybenzamide moiety. This structure combines aromatic, hydrazine, and amide functionalities, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors sensitive to fluorinated and electron-rich aromatic systems .

Properties

CAS No. |

881664-56-8 |

|---|---|

Molecular Formula |

C27H24FN5O4 |

Molecular Weight |

501.5 g/mol |

IUPAC Name |

N-[2-[(2E)-2-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C27H24FN5O4/c1-36-23-13-10-19(14-24(23)37-2)27(35)29-16-25(34)31-30-15-20-17-33(22-6-4-3-5-7-22)32-26(20)18-8-11-21(28)12-9-18/h3-15,17H,16H2,1-2H3,(H,29,35)(H,31,34)/b30-15+ |

InChI Key |

IBASWRHOHMFJQR-FJEPWZHXSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Reagents :

-

4-Fluorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

Procedure :

-

Cyclocondensation :

React 4-fluorophenylhydrazine hydrochloride (1.0 equiv) with ethyl acetoacetate (1.1 equiv) in ethanol under reflux (78°C, 6 hr) to form 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-ol. -

Vilsmeier-Haack Formylation :

Treat the pyrazolol intermediate with POCl₃ (3.0 equiv) and DMF (5.0 equiv) at 0°C, followed by heating to 80°C for 4 hr. Hydrolyze with ice-water to yield the carbaldehyde.

Key Conditions :

-

Yield: ~65–70% (after recrystallization from ethanol).

-

Characterization: ¹H NMR (DMSO-d6) δ 10.12 (s, 1H, CHO), 8.45 (s, 1H, pyrazole-H).

Preparation of 2-Hydrazinyl-2-oxoethyl-3,4-dimethoxybenzamide

Reagents :

-

3,4-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Glycine hydrazide

-

Triethylamine (TEA)

Procedure :

-

Acid Chloride Formation :

Reflux 3,4-dimethoxybenzoic acid (1.0 equiv) with SOCl₂ (2.5 equiv) at 70°C for 3 hr. Remove excess SOCl₂ under vacuum. -

Amidation :

Add glycine hydrazide (1.2 equiv) to the acid chloride in dichloromethane (DCM) with TEA (2.0 equiv) at 0°C. Stir for 12 hr at 25°C. -

Isolation :

Filter the precipitate and wash with cold DCM to obtain the hydrazide as a white solid.

Key Conditions :

Hydrazone Formation via Condensation

Reagents :

-

Pyrazole-4-carbaldehyde (from Step 1)

-

Benzamide hydrazine (from Step 2)

-

Glacial acetic acid

-

Ethanol

Procedure :

-

Condensation :

Reflux equimolar amounts of the aldehyde and hydrazine in ethanol with 2 drops of glacial acetic acid (12 hr). Monitor by TLC. -

Crystallization :

Cool the mixture to 0°C, collect the precipitate, and recrystallize from ethanol:DCM (3:1).

Key Conditions :

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Parameter | Options Tested | Optimal Choice | Impact on Yield |

|---|---|---|---|

| Solvent | Ethanol, DMF, DCM | Ethanol | Maximizes rate |

| Catalyst | Acetic acid, HCl, TEA | Acetic acid (0.5%) | 68% yield |

| Temperature | 25°C, 50°C, reflux | Reflux (78°C) | Completes in 12 hr |

Critical Insight : Ethanol balances solubility and reflux temperature, while acetic acid avoids side reactions common with stronger acids.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, CH=N), 7.85–7.35 (m, 9H, Ar-H), 4.02 (s, 6H, OCH₃) |

| ¹³C NMR | δ 164.2 (C=O), 152.1 (CH=N), 148.9–112.4 (Ar-C) |

| HRMS | [M+H]⁺ Calc.: 598.2154; Found: 598.2158 |

Challenges and Troubleshooting

-

Hydrazone Isomerism :

The E/Z equilibrium favors the E-isomer under reflux conditions. Cooling during crystallization enriches E-form purity. -

Purification :

Silica gel chromatography (EtOAc:hexane = 1:1) removes unreacted hydrazine. -

Scale-Up Limitations :

Batch sizes >100 g require prolonged reaction times (18–24 hr) for complete conversion.

Comparative Analysis with Related Hydrazones

| Compound | Key Structural Difference | Synthesis Yield |

|---|---|---|

| Target Compound | 3,4-Dimethoxybenzamide | 60–65% |

| Naphthamido Analog | 1-Naphthamide substituent | 55–60% |

| 4-Propoxy Derivative | Propoxy vs. methoxy groups | 58–63% |

Trend : Electron-donating groups (e.g., methoxy) marginally improve yields compared to bulkier substituents.

Chemical Reactions Analysis

Pyrazole Core Formation

Pyrazole synthesis typically involves cyclocondensation reactions. For example, substituted acetophenones react with diethyl oxalate and potassium t-butoxide to form diketones, which then undergo condensation with phenylhydrazine to yield pyrazole derivatives . The pyrazole’s carboethoxy group can be reduced using LiAlH₄ to generate the corresponding acid or amide . This pathway aligns with the pyrazole moiety in the target compound.

Hydrazine Derivative Incorporation

The hydrazinyl group may involve condensation reactions with hydrazine derivatives. For instance, thiosemicarbazide has been used in similar contexts to form nitrogen-containing heterocycles via reflux in ethanol with NaOH . The methylene bridge connecting the pyrazole and hydrazine groups suggests a Schiff base formation, potentially involving aldehyde intermediates.

Benzamide Coupling

The 3,4-dimethoxybenzamide fragment likely arises from amide bond formation. Common coupling agents (e.g., EDC/HOBt) or direct amidation methods could be employed, depending on the starting materials. The presence of methoxy groups on the benzene ring indicates selective substitution, which may involve directed electrophilic substitution or pre-functionalized benzamide precursors .

Reaction Mechanism and Key Steps

Analytical Characterization

The compound’s structural verification would involve:

-

IR spectroscopy : Detection of carbonyl (C=O) and amide (N–H) stretches .

-

¹H NMR : Identification of aromatic protons, methoxy groups, and hydrazine-derived signals .

-

Mass spectrometry : Confirmation of molecular formula (C₂₆H₂₂FN₅O₃) .

Challenges and Considerations

-

Regioselectivity : Control during pyrazole formation to ensure the correct substitution pattern on the aromatic rings.

-

Stability : Sensitivity of hydrazine derivatives to hydrolysis or oxidation, necessitating inert reaction conditions.

-

Purity : Multistep synthesis may require intermediate purification to avoid byproduct interference.

Comparative Analysis with Similar Compounds

Scientific Research Applications

Scientific Research Applications

The applications of N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds with desired properties.

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It has been investigated for its ability to modulate receptor activity, which could have implications in pharmacology and therapeutic development.

Medicine

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : The compound has shown promise in preliminary anticancer studies, indicating potential applications in oncology.

- Antimicrobial Effects : Its efficacy against various bacterial strains has been explored, highlighting its potential as an antimicrobial agent .

Industrial Applications

- Advanced Materials : The compound's unique chemical structure allows for its use in developing advanced materials and coatings with specific properties tailored for industrial needs.

Case Studies

Several studies have documented the applications and effects of this compound:

- Biological Screening : A study evaluated the anti-inflammatory and anticancer properties of derivatives similar to this compound, revealing significant activity against cancer cell lines .

- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways has shown promising results that warrant further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Benzamide Moieties

- N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide (): Substituent: 4-propoxybenzamide. Impact: The propoxy group enhances lipophilicity compared to the target compound’s 3,4-dimethoxy groups. This may improve membrane permeability but reduce solubility in polar solvents. Synthetic Yield: Not explicitly reported, but similar coupling reactions (e.g., amidation) typically yield 50–70% in analogous systems .

- N-(4-Methylphenyl)-2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoacetamide (): Substituent: 4-methylphenyl (p-tolyl).

*Estimated using fragment-based methods.

Pyrazole Core Modifications

- N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide (): Pyrazole Substitution: Bromo and trifluoromethyl groups. The target compound’s 4-fluorophenyl group offers similar electronic effects but with reduced steric bulk .

Hydrazine Linker Stability

- Compounds with hydrazine linkages (e.g., ) are prone to hydrolysis under acidic or oxidative conditions. The target compound’s hydrazinylidene group may exhibit comparable stability, but the electron-donating 3,4-dimethoxybenzamide could mitigate hydrolysis rates compared to analogues with electron-withdrawing groups .

Comparison with Analogues :

- Triazole Derivatives (): Use sodium hydroxide-mediated cyclization (yields 60–75%), whereas the target compound’s hydrazine formation may require milder conditions (e.g., ethanol reflux).

- Benzimidazole Hybrids () : Employ caesium carbonate as a base in DMF, a method adaptable to the target compound’s amidation step .

Spectroscopic Characterization

- IR Spectroscopy: Target compound: C=O (amide) at ~1662 cm⁻¹, C-O (methoxy) at ~1245 cm⁻¹, and N-H (hydrazine) at ~3280 cm⁻¹, consistent with analogues .

NMR Spectroscopy :

- Expected signals: 3,4-dimethoxy protons at δ 3.85–3.90 ppm, aromatic protons in pyrazole/benzamide regions (δ 6.8–8.2 ppm), and hydrazine NH at δ 9.5–10.0 ppm (broad) .

Biological Activity

N-(2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce hydrazine and methoxy groups. The detailed synthetic pathway may vary, but common methods include:

- Formation of the Pyrazole Ring : Utilizing 4-fluorophenyl and phenyl hydrazine derivatives.

- Hydrazone Formation : Condensing the pyrazole with appropriate aldehydes or ketones.

- Final Modifications : Incorporating methoxy and amide functionalities through standard organic reactions.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) with IC50 values as low as 0.08 µM . The presence of the 4-fluorophenyl group is believed to enhance these effects due to its electron-withdrawing properties, which can stabilize reactive intermediates.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.08 | |

| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 | 0.07 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, certain derivatives demonstrated IC50 values ranging from 1.2 to 3.8 nM against pro-inflammatory cytokines .

Antioxidant Activity

Pyrazole derivatives are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The methoxy groups in the compound may contribute to its electron-donating ability, enhancing its antioxidant potential.

Case Studies

Several case studies have highlighted the biological activity of compounds structurally related to this compound:

- Study on Anticancer Effects : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines and found that certain modifications led to increased potency against A431 and Jurkat cells .

- Anti-inflammatory Evaluation : Another research effort focused on assessing the anti-inflammatory properties of pyrazole derivatives, revealing significant inhibition of COX enzymes and cytokine release in vitro .

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction efficiency be validated?

Answer: The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize side reactions . Key steps include:

-

Reacting the carboxylic acid precursor with substituted aniline derivatives.

-

Validating success via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (characteristic peaks for hydrazinyl and aromatic protons), and elemental analysis (C, H, N within ±0.4% theoretical values) .

-

Example Table:

Parameter Optimal Condition Validation Method Coupling Agent DCC/HOBt IR/NMR Temperature -50°C Reaction yield

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O, hydrazine N-H).

- ¹H-NMR : Confirms aromatic substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) and hydrazine NH protons (δ 9–10 ppm) .

- Fluorescence Spectroscopy : Measures emission intensity at λex 340 nm and λem 380 nm, useful for detecting metal-binding interactions .

Q. How do pH and solvent polarity affect the compound’s fluorescence properties?

Answer:

- pH : Fluorescence intensity peaks at pH 5 due to protonation/deprotonation equilibria of the hydrazine and amide groups. Below pH 3 or above pH 8, intensity drops sharply .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance intensity by stabilizing excited states.

- Method : Titrate with 0.1 M HCl/NaOH and measure intensity changes using a fluorimeter .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

Answer:

-

DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) .

-

Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding between the hydrazine moiety and active-site residues .

-

Example Table (Hypothetical Docking Results):

Target Protein Binding Energy (kcal/mol) Key Interactions Kinase X -9.2 H-bond: Arg123 GPCR Y -8.5 π-π: Phe256

Q. What strategies resolve contradictions in fluorescence data across experimental replicates?

Answer:

- Control Experiments : Standardize solvent purity, temperature (±1°C), and instrument calibration.

- Statistical Validation : Calculate RSD% (<2% acceptable) and LOD/LOQ (e.g., LOD = 0.2691 mg/L) using ICH guidelines .

- Cross-Validation : Compare with alternative techniques (e.g., UV-Vis absorption) to confirm concentration-dependent trends .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

Q. What crystallographic methods determine the compound’s 3D structure?

Answer:

Q. How does the compound interact with metal ions, and how is this quantified?

Answer:

- Fluorescence Quenching : Titrate with Pb²⁺/Cu²⁺ and measure intensity reduction. Calculate binding constants (Kb) via Stern-Volmer plots .

- Job’s Plot : Confirm 1:1 stoichiometry by varying metal:ligand ratios .

Q. What protocols validate analytical methods for quantifying this compound in biological matrices?

Answer:

- Sample Preparation : Extract with acetonitrile (protein precipitation).

- HPLC Validation :

- Linearity : R² > 0.99 over 0.1–50 µg/mL.

- Recovery : >85% in spiked plasma .

Q. How can flow chemistry optimize large-scale synthesis while minimizing impurities?

Answer:

- Continuous Flow Setup : Use microreactors to control residence time (e.g., 5 min) and temperature (25°C).

- DoE Optimization : Vary parameters (e.g., reagent stoichiometry, flow rate) and model responses (yield, purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.